4-(tert-Butyl)-3,5-difluorophenol
Overview
Description
4-tert-Butylphenol is an organic compound with the formula (CH3)3CC6H4OH. It is one of three isomeric tert-butyl phenols. It is a white solid with a distinct phenolic odor .
Synthesis Analysis
While specific synthesis methods for 4-(tert-Butyl)-3,5-difluorophenol are not available, similar compounds such as 4-tert-Butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The tert-butyl group in compounds like 4-tert-Butylphenol can undergo various reactions. For instance, it can be involved in reactions with mushroom tyrosinase .Scientific Research Applications
1. Polymer Chemistry
Chemically stable polyradicals with planarized and π-conjugated skeletons were synthesized using derivatives of 4-(tert-Butyl)-3,5-difluorophenol. These materials demonstrated long-range intramolecular through-bond ferromagnetic exchange interactions, highlighting their potential in polymer chemistry (Nishide et al., 1996).
2. Antioxidant Activity
Synthesis of new 2,5-Di-substituted 1,3,4-Oxadiazoles bearing this compound moieties was carried out, and their antioxidant properties were evaluated, showing significant free-radical scavenging ability (Shakir et al., 2014).
3. Surface Chemistry
The steric effects of aryl radicals on surfaces were studied, involving derivatives of this compound. This research provides insights into the reactivity of aryl radicals in electrografting reactions and the growth of polyaryl layers (Combellas et al., 2009).
4. Spectroscopic Analysis
A detailed spectroscopic analysis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a related compound, was conducted. The study included vibrational spectra, NMR analyses, UV-Vis absorption, and theoretical calculations, enhancing understanding of molecular structures (Mathammal et al., 2016).
5. Environmental Science
Research into the degradation of pollutants like 4-chlorophenol in the presence of tert-butyl alcohol, a derivative of this compound, was conducted. This study is significant in understanding pollutant degradation in environmental contexts (Chia et al., 2004).
6. Carbon Dioxide Fixation
A bifunctional frustrated Lewis pair involving a derivative of this compound was employed for the fixation of small molecules like carbon dioxide. This research holds potential in the field of carbon capture and environmental chemistry (Theuergarten et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as tert-butanol have been found to interact with enzymes like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and biphenyl-2,3-diol 1,2-dioxygenase .
Mode of Action
For instance, tert-butanol, a related compound, has been found to interact with various enzymes, potentially altering their function .
Biochemical Pathways
For example, 4-tert-butylphenol, a similar compound, has been found to play a role in the degradation of extracellular matrix proteins .
Pharmacokinetics
Related compounds such as tert-butanol have been studied, and it has been found that they are extensively metabolized in the body . The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy.
Result of Action
For instance, 4-tert-butylphenol has been found to induce oxidative stress and initiate apoptosis through certain pathways .
Properties
IUPAC Name |
4-tert-butyl-3,5-difluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-10(2,3)9-7(11)4-6(13)5-8(9)12/h4-5,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBJHRKFWWSSOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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